molecular formula C22H21N3O4S2 B12628774 Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Cat. No.: B12628774
M. Wt: 455.6 g/mol
InChI Key: JJCQZLOGZZAXBS-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a pyrrolo[2,3-b]pyridin-4-yl moiety, and a thienyl group, all linked to a carbamic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thienyl Group: The thienyl group is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the 1,1-dimethylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrrolo[2,3-b]pyridine moieties.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamic acid ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include the corresponding phenyl derivatives.

    Substitution: Products include substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group and the pyrrolo[2,3-b]pyridine moiety are crucial for its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester

Uniqueness

The uniqueness of Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Carbamic acid derivatives, particularly those containing pyrrolo[2,3-b]pyridine and thienyl moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a notable example that exhibits potential therapeutic applications. This article explores its biological activity through various studies and data.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and inflammation. The presence of the pyrrolo[2,3-b]pyridine core enhances its interaction with biological targets due to its heterocyclic nature.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

  • Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .
  • Enzyme Inhibition : The compound has been identified as an effective inhibitor of certain kinases involved in cancer progression. Specifically, it inhibits the MEK/ERK signaling pathway, which is crucial for cell division and survival in many tumors .

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of this compound:

  • Animal Models : In rodent models of cancer, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to the downregulation of pMAPK levels in tumor tissues .

Case Study 1: Antitumor Efficacy

A study conducted by Brown et al. (2007) evaluated the pharmacokinetics and antitumor efficacy of the compound using a rat model. The results demonstrated a significant reduction in tumor size following treatment with doses ranging from 10 to 100 mg/kg. The study concluded that the compound effectively inhibits tumor growth through modulation of intracellular signaling pathways .

Case Study 2: Safety Profile

A safety assessment was performed to determine the toxicity profile of the compound. The maximum tolerated dose was established at 100 mg/kg, where mild toxicity was observed. Notably, no severe adverse effects were reported at lower doses, indicating a favorable safety margin for therapeutic use .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF-712
AnticancerA54915
Enzyme InhibitionMEK/ERK PathwayIC50 < 10

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

tert-butyl N-[4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate

InChI

InChI=1S/C22H21N3O4S2/c1-22(2,3)29-21(26)24-19-13-15(14-30-19)17-9-11-23-20-18(17)10-12-25(20)31(27,28)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,26)

InChI Key

JJCQZLOGZZAXBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CS1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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